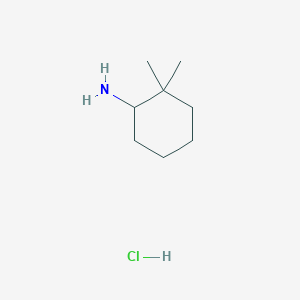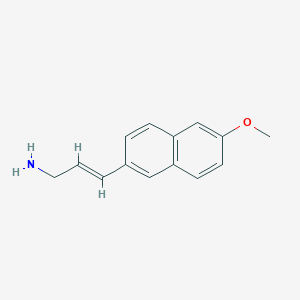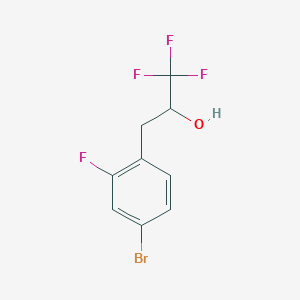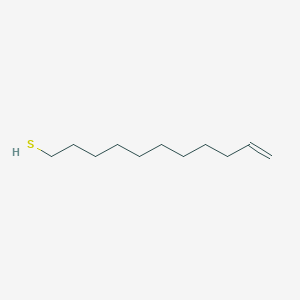![molecular formula C6H14N2O2 B13588462 N-[2-(Dimethylamino)ethyl]glycine CAS No. 933720-00-4](/img/structure/B13588462.png)
N-[2-(Dimethylamino)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dimethylamino)ethyl]glycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the ethyl side chain of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]glycine can be achieved through several methods. One common approach involves the alkylation of glycine using dimethylamine and ethyl bromide under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution of sodium hydroxide.
- Dimethylamine is added to the solution, followed by the slow addition of ethyl bromide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then extracted using an organic solvent and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Dimethylamino)ethyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
Chemistry: N-[2-(Dimethylamino)ethyl]glycine is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid behavior in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(Dimethylamino)ethyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in the synthesis of stimuli-responsive polymers.
N,N-Dimethylglycine: A related compound with similar structural features but different applications.
Uniqueness: N-[2-(Dimethylamino)ethyl]glycine stands out due to its specific combination of functional groups, which confer unique reactivity and versatility
Propriétés
Numéro CAS |
933720-00-4 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-7-5-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
UHNLLJODJTUSBJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


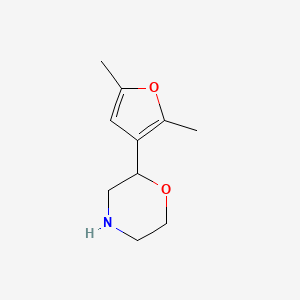

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
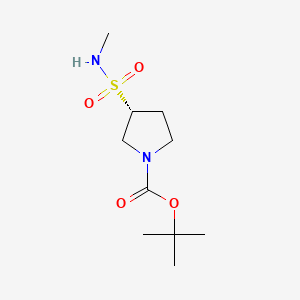
amine](/img/structure/B13588403.png)
